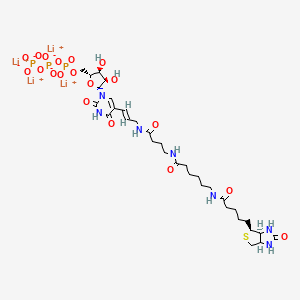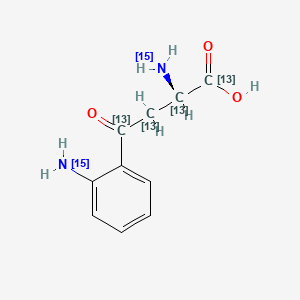
Thymidine-5'-monophosphate-13C10,15N2 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is a labeled nucleotide analog used in various scientific research applications. It is a stable isotope-labeled compound where carbon-13 and nitrogen-15 isotopes replace the natural carbon and nitrogen atoms in the thymidine-5’-monophosphate molecule. This labeling allows for precise tracking and quantification in biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-monophosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine-5’-monophosphate molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate-13C10,15N2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and isotopic enrichment. The final product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Thymidine-5’-monophosphate-13C10,15N2 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to thymidine-5’-diphosphate or thymidine-5’-triphosphate.
Reduction: Reduction of the phosphate group to form thymidine.
Substitution: Replacement of the phosphate group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include thymidine-5’-diphosphate, thymidine-5’-triphosphate, and various substituted thymidine derivatives .
Scientific Research Applications
Thymidine-5’-monophosphate-13C10,15N2 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track nucleotide metabolism.
Biology: Employed in DNA synthesis studies to understand replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Thymidine-5’-monophosphate-13C10,15N2 (disodium) exerts its effects by incorporating into DNA during replication. The labeled isotopes allow for precise tracking of the nucleotide within biological systems. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved include DNA synthesis, repair, and degradation .
Comparison with Similar Compounds
Similar Compounds
- Thymidine-5’-monophosphate (unlabeled)
- Thymidine-5’-diphosphate-13C10,15N2 (disodium)
- Thymidine-5’-triphosphate-13C10,15N2 (disodium)
Uniqueness
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
Molecular Formula |
C10H13N2Na2O8P |
|---|---|
Molecular Weight |
378.09 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI Key |
AGSQMPPRYZYDFV-RUIBEINESA-L |
Isomeric SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



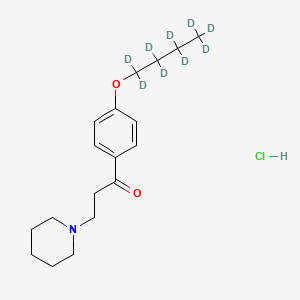
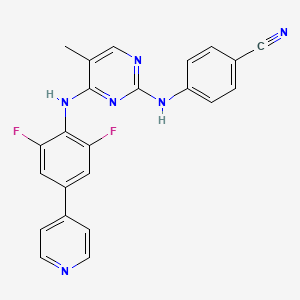
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
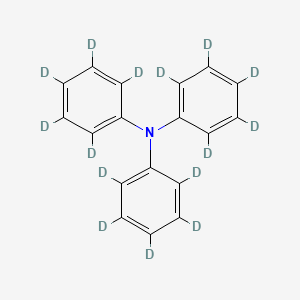
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
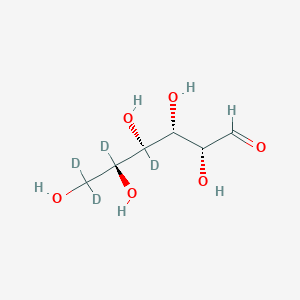
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
